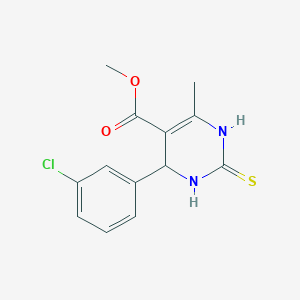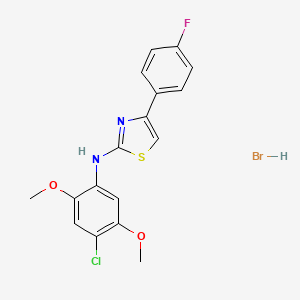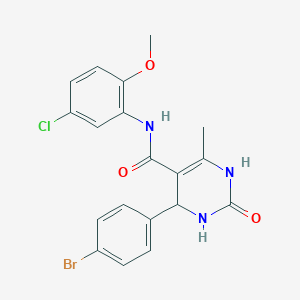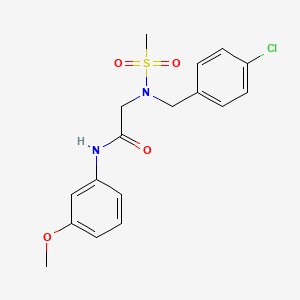
N~2~-(4-chlorobenzyl)-N~1~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to N2-(4-chlorobenzyl)-N1-(3-methoxyphenyl)-N2-(methylsulfonyl)glycinamide often involves complex reactions where the selection of reagents and the control of reaction conditions are crucial for achieving desired outcomes. For example, Weinreb amide based synthetic equivalents have been developed for the convenient synthesis of specific frameworks, demonstrating the importance of innovative synthetic strategies in creating complex molecules (Kommidi et al., 2010).
Molecular Structure Analysis
The molecular structure of compounds similar to N2-(4-chlorobenzyl)-N1-(3-methoxyphenyl)-N2-(methylsulfonyl)glycinamide has been elucidated using techniques such as X-ray crystallography. These studies provide insights into the arrangement of atoms within the molecule and are essential for understanding the compound's reactivity and properties (Al-Hourani et al., 2015).
Chemical Reactions and Properties
The chemical reactions and properties of similar compounds are influenced by their functional groups and molecular structure. For instance, the presence of the sulfonamide group can significantly affect the compound's reactivity and interactions with other molecules, which is crucial for its potential applications in various fields (Rudyakova et al., 2006).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are key factors that affect a compound's usability in practical applications. These properties are determined by the compound's molecular structure and can be studied through spectroscopic and crystallographic methods (Wu et al., 2022).
Propiedades
IUPAC Name |
2-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O4S/c1-24-16-5-3-4-15(10-16)19-17(21)12-20(25(2,22)23)11-13-6-8-14(18)9-7-13/h3-10H,11-12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCIIYLWAAKNRGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{N-[(4-Chlorophenyl)methyl]methanesulfonamido}-N-(3-methoxyphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B4889805.png)
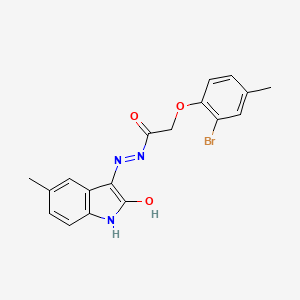
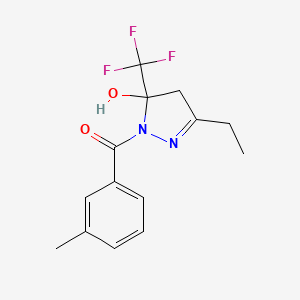
![N-[2-(4-methoxyphenoxy)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline](/img/structure/B4889838.png)
![4-(2-thienylmethylene)-1-[3-(trifluoromethyl)phenyl]-3,5-pyrazolidinedione](/img/structure/B4889843.png)
![5-(4-iodophenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4889849.png)
![1-(3-chlorophenyl)-6,7-dimethoxy-2-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4889855.png)



![1-(hydroxymethyl)-7-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4889896.png)
